molecular formula C22H15ClN4S3 B2700128 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 956439-02-4

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2700128
CAS No.: 956439-02-4
M. Wt: 467.02
InChI Key: BKJLBEMWUWPLHE-UHFFFAOYSA-N
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Description

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C22H15ClN4S3 and its molecular weight is 467.02. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of “1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.

    Mode of Action

    The mode of action of thiazole derivatives is often related to their ability to interact with biological targets. For example, the thiazole ring in Vitamin B1 (thiamine) helps the body to release energy from carbohydrates during metabolism . The specific mode of action of “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.

    Biochemical Pathways

    Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4S3/c23-15-8-10-16(11-9-15)29-21-19(14-5-2-1-3-6-14)26-22(30-21)27-20(24)17(13-25-27)18-7-4-12-28-18/h1-13H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJLBEMWUWPLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=CS4)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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